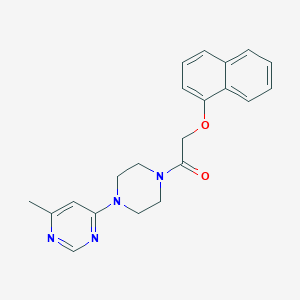

![molecular formula C27H26N2O4S B2494269 2-[3-(苯基磺酰)-6-乙基-4-氧代喹啉-1-基]-N-(2,5-二甲基苯基)乙酰胺 CAS No. 866864-68-8](/img/structure/B2494269.png)

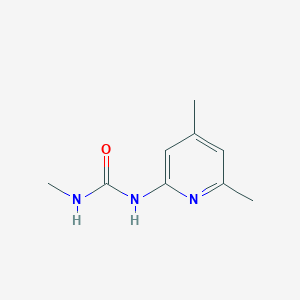

2-[3-(苯基磺酰)-6-乙基-4-氧代喹啉-1-基]-N-(2,5-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthetic pathways for compounds similar to the title compound often involve multistep synthesis processes, such as the condensation reactions, cyclization steps, and functional group transformations. For instance, the synthesis of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides, which share a common theme of aromatic substitution and amide formation, offers insights into potential synthetic routes that could be adapted for the title compound (B. Raju, 2008). Additionally, the design and synthesis of caged probes involving benzenesulfonyl groups highlight the functionalization of aromatic systems and the introduction of sulfonamide groups, which are relevant to the synthesis of the title compound (S. Aoki et al., 2008).

Molecular Structure Analysis

Structural elucidation techniques, including X-ray crystallography and NMR spectroscopy, play a critical role in understanding the molecular structure of complex organic compounds. Studies on compounds such as 4-[(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide dimethyl sulfoxide monosolvate provide valuable insights into the conformation, stereochemistry, and intramolecular interactions within similar molecular frameworks (A. J. Bortoluzzi et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives, including their interactions with nucleophiles and electrophiles, provides a basis for understanding the chemical properties of the title compound. The Heck-mediated synthesis and photochemically induced cyclization of styrylquinolines underscore the reactivity of the quinoline moiety under various conditions, which is pertinent to the chemical behavior of the title compound (M. Pampín et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure of the compound. The crystal structure analysis of related compounds, such as 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate, provides insights into the solid-state properties, which can be extrapolated to understand the physical properties of the title compound (I. Celik et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability, can be inferred from studies on similar compounds. The synthesis and characterization of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives highlight the functional group interactions and stability considerations relevant to the title compound (Manoj N. Bhoi et al., 2015).

科学研究应用

合成和表征

已经进行了关于新型喹唑啉和喹唑啉酮衍生物的合成和表征研究,因为它们具有广泛的生物活性。例如,一项研究介绍了3-苄基取代的4(3H)-喹唑啉酮的合成,展示了对各种癌细胞系具有显著抗肿瘤活性。这些化合物表现出抑制肿瘤生长的效力,有些比阳性对照5-氟尿嘧啶更有效,突显了它们作为治疗剂的潜力(Ibrahim A. Al-Suwaidan et al., 2016)。

抗菌和抗真菌活性

另一个应用领域是在抗菌和抗真菌活性方面。已合成喹唑啉衍生物并评估其对各种微生物的有效性。其中一些化合物显示出有希望的抗菌和抗真菌性能,使它们成为新型抗微生物药物的候选物(N. Desai et al., 2007)。

放射调节效应

带有苯磺酰胺基团的喹唑啉酮衍生物已被研究其潜在的放射调节效应。一种特定化合物表现出诱导细胞内抗氧化酶NAD(P)H:喹醌氧还酶1(NQO1)的能力,这对于保护免受氧化应激和辐射引起的损伤至关重要。这种化合物在小鼠中表现出低毒性,并减少了γ射线的破坏性效应,表明其作为放射防护剂的应用(A. M. Soliman et al., 2020)。

分子对接和结构研究

关于基于喹啉酰胺的结构方面和包含化合物的研究为它们在材料科学和药理学中的潜在应用提供了见解。例如,对某些酰胺衍生物的结构研究揭示了它们能够与不同酸形成凝胶和结晶盐的能力,表明它们在设计具有特定荧光性能的新材料方面的实用性(A. Karmakar et al., 2007)。

非线性光学性质

已经研究了喹唑啉衍生物的非线性光学性质,这对于光学限幅应用至关重要。这类化合物可能是开发新材料的潜在候选物,用于保护光学传感器免受强光源造成的损坏(P. Ruanwas et al., 2010)。

未来方向

Given the biological activity of many quinoline derivatives, this compound could potentially be explored for its biological activity. Future research could involve the synthesis of this compound and its derivatives, investigation of their biological activity, and optimization of their properties for potential therapeutic applications .

属性

IUPAC Name |

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S/c1-4-20-12-13-24-22(15-20)27(31)25(34(32,33)21-8-6-5-7-9-21)16-29(24)17-26(30)28-23-14-18(2)10-11-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEWUTHZMYSAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)

![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)

![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)